molecular formula C15H19NO3 B12906393 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate

Cat. No.: B12906393
M. Wt: 261.32 g/mol
InChI Key: FRLURFJIDBJFNR-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is a compound that features a pyrrolidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

    Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.

    Phenyl Group Introduction: The phenyl group can be introduced through various methods such as Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, while the ester and phenyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(pyrrolidin-2-yl)propanoic acid: Similar structure but lacks the phenyl group.

    2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: Contains a pyrrolidine ring and a phenyl group but has different functional groups.

Uniqueness

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its potential as a pharmacophore, while the ester and phenyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3-oxo-3-phenylpropyl) 2-pyrrolidin-3-ylacetate

InChI

InChI=1S/C15H19NO3/c17-14(13-4-2-1-3-5-13)7-9-19-15(18)10-12-6-8-16-11-12/h1-5,12,16H,6-11H2

InChI Key

FRLURFJIDBJFNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(=O)OCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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